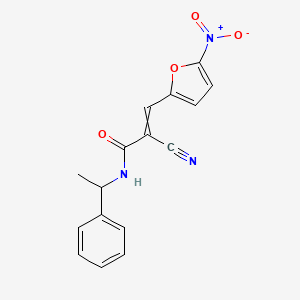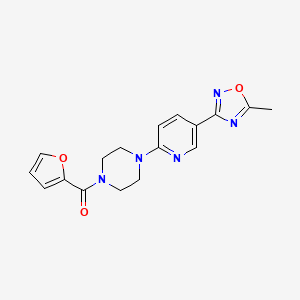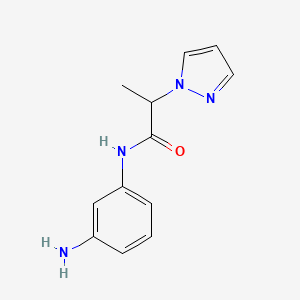![molecular formula C6H14Cl2N2O B2561579 1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride CAS No. 2418594-91-7](/img/structure/B2561579.png)
1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride” is a chemical compound used in scientific research . Its unique structure allows it to be employed in various fields such as medicinal chemistry and organic synthesis. This compound exhibits promising potential for the development of novel pharmaceuticals.
Molecular Structure Analysis
The molecular formula of this compound is C6H14Cl2N2O . Its average mass is 201.094 Da and its monoisotopic mass is 200.048325 Da . The InChI code for this compound is 1S/C6H12N2O.2ClH/c1-5(9)8-3-2-6(7)4-8;;/h6H,2-4,7H2,1H3;2*1H/t6-;;/m1…/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Polyvinylpyrrolidone (PVP) in Drug Delivery
Polyvinylpyrrolidone (PVP) is widely employed as a carrier in the pharmaceutical, biomedical, and nutraceutical fields due to its hydrophilic nature. PVP-based systems have been developed to deliver various active principles, showcasing its versatility and suitability for new pharmaceutical forms. The review by Franco and De Marco (2020) emphasizes PVP's role in enhancing drug solubility, stability, and bioavailability in various formulations, including microparticles, nanoparticles, fibers, hydrogels, tablets, and films (Franco & De Marco, 2020).
Pyrrolidone-based Surfactants
Pyrrolidone derivatives are noted for their surface-active properties and potential in improving water solubility, compatibility, and solvency of surfactants. The literature review by Login (1995) covers the chemistry of selected surface-active pyrrolidone derivatives and their industrial and academic applications. This review underscores the multifaceted applications of pyrrolidone in enhancing the performance of various surfactant structures (Login, 1995).
Bio-based Chemicals from Glutamic Acid
Glutamic acid, an amino acid, serves as a feedstock for the production of bio-based chemicals in a biorefinery context. A techno-economic assessment by Lammens et al. (2012) explores the production of N-methylpyrrolidone (NMP) and N-vinylpyrrolidone (NVP) from glutamic acid, highlighting the economic feasibility and technological advancements in this area. The study identifies NMP and NVP production as the most feasible from both technological and economic perspectives, pointing to the significant potential for bio-based chemical production from amino acids (Lammens et al., 2012).
Multifunctional Role of PVP in Pharmaceutical Formulations
PVP's multifunctional role in pharmaceutical formulations is extensively discussed in a review by Luo et al. (2021). The review highlights PVP's applications in improving drug bioavailability and stability, adjusting drug release rates, and prolonging in vivo circulation times of liposomes. The versatility and biocompatibility of PVP make it a valuable excipient in both conventional and novel drug delivery systems (Luo et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)8-3-2-6(7)4-8;;/h6H,2-4,7H2,1H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUWYXENKZXCU-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2561501.png)




![1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)

